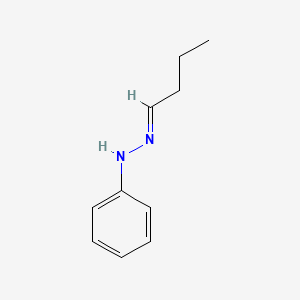

Butyraldehyde, phenylhydrazone

Description

Significance of Hydrazones as Chemical Entities in Synthetic Transformations

Hydrazones are a pivotal class of organic compounds, distinguished by the R₁R₂C=NNR₃R₄ functional group, which makes them highly versatile in synthetic organic chemistry. ontosight.ainumberanalytics.com Their importance stems from their ability to act as building blocks and intermediates in a wide array of chemical reactions. numberanalytics.comacs.org

The reactivity of hydrazones allows them to participate in numerous synthetic transformations:

Condensation Reactions: The formation of the hydrazone itself is a condensation reaction, a fundamental process for creating C-N bonds. numberanalytics.comnumberanalytics.com

Cycloaddition Reactions: Hydrazones can undergo reactions like [3+2] cycloadditions, which are instrumental in synthesizing five-membered heterocyclic compounds such as pyrazolines and pyrazoles. numberanalytics.com

Rearrangements: A classic example of their utility is the Fischer indole (B1671886) synthesis, where a phenylhydrazone rearranges under acidic conditions to form an indole, a core structure in many biologically active compounds. numberanalytics.combyjus.com

C–H Functionalizations: Recent advancements have utilized hydrazones to direct C–H bond functionalizations, overcoming challenges associated with the functionalization of positions adjacent to aldehyde and ketone groups. acs.org This has opened new pathways for creating complex molecules in an atom- and step-economical manner. acs.org

The synthetic utility of hydrazones is summarized in the table below:

| Transformation Type | Description | Resulting Compounds |

| Condensation | Reaction of a hydrazine (B178648) with an aldehyde or ketone. | Hydrazones. numberanalytics.com |

| Cycloaddition | Participation in reactions like [3+2] cycloadditions. | Pyrazolines, Pyrazoles. numberanalytics.com |

| Rearrangement | Acid-catalyzed intramolecular rearrangement. | Indole derivatives (via Fischer indole synthesis). numberanalytics.combyjus.com |

| C–H Functionalization | Directing group for the functionalization of C-H bonds. | Functionalized small molecules, N-heterocycles. acs.org |

Due to this reactivity, hydrazones are key intermediates in the synthesis of a multitude of heterocyclic compounds, including pyrazoles, indazoles, and cinnolines, which are important scaffolds in pharmaceuticals and agrochemicals. numberanalytics.comacs.orgtsijournals.com

Historical Context of Hydrazone Chemistry and the Study of Aldehyde/Ketone Derivatives

The study of hydrazones is deeply rooted in the history of modern organic chemistry, emerging from the foundational work on hydrazines in the late 19th century. The timeline below highlights key developments:

| Year | Discovery | Scientist(s) | Significance |

| 1875 | Discovery of Phenylhydrazine (B124118) | Emil Fischer | Fischer synthesized phenylhydrazine while working on nitrogen-based compounds, laying the groundwork for hydrazone chemistry. hydrazine.comwikipedia.org |

| 1882 | Study of Oxime Formation | Meyer and Janny | Intensive study on the formation of oximes from aldehydes and ketones, a reaction closely related to hydrazone formation. nih.gov |

| 1883 | Fischer Indole Synthesis | Emil Fischer | Fischer discovered that heating phenylhydrazones of aldehydes or ketones with an acid catalyst produces indoles, a reaction that remains one of the most important methods for synthesizing this heterocycle. byjus.comwikipedia.org |

| 1887 | First Synthesis of Hydrazine | Theodor Curtius | Curtius successfully synthesized hydrazine sulfate, providing access to the parent compound of the hydrazone functional group. wikipedia.org |

| 1887 | First Synthesis of a Hydrazone | Not specified | The first hydrazone was synthesized by reacting benzaldehyde (B42025) with hydrazine. numberanalytics.com |

| 1888 | Coining the term "Hydrazone" | Emil Fischer | Fischer coined the term to describe the class of compounds formed from hydrazines and carbonyls. nih.gov |

| 1895 | Preparation of Pure Anhydrous Hydrazine | Lobry de Bruyn | The Dutch chemist prepared pure hydrazine for the first time. wikipedia.org |

Initially, the formation of hydrazone derivatives, which often produce distinct crystalline solids, was a critical method for the identification and characterization of aldehydes and ketones. numberanalytics.com Over time, the role of hydrazones evolved from simple derivatives for characterization to versatile and indispensable intermediates in the synthesis of complex organic molecules. acs.orgnumberanalytics.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

119179-76-9 |

|---|---|

Molecular Formula |

C10H14N2 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

N-[(E)-butylideneamino]aniline |

InChI |

InChI=1S/C10H14N2/c1-2-3-9-11-12-10-7-5-4-6-8-10/h4-9,12H,2-3H2,1H3/b11-9+ |

InChI Key |

TVUBYAHAPNBNKY-PKNBQFBNSA-N |

Isomeric SMILES |

CCC/C=N/NC1=CC=CC=C1 |

Canonical SMILES |

CCCC=NNC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics of Butyraldehyde Phenylhydrazone Formation

Condensation Reaction of Butyraldehyde (B50154) and Phenylhydrazine (B124118)

The formation of Butyraldehyde Phenylhydrazone is a classic example of a condensation reaction in organic chemistry. soeagra.com This process involves the reaction of butyraldehyde, an aliphatic aldehyde, with phenylhydrazine, where a molecule of water is eliminated. soeagra.comsmolecule.com The resulting product, a hydrazone, is characterized by a carbon-nitrogen double bond (C=N) and belongs to the Schiff base family of compounds. soeagra.com This reaction is fundamental in organic synthesis for creating C=N bonds and is noted for producing crystalline products, which aids in their purification. soeagra.com

Acid-Catalyzed Approaches to Butyraldehyde Phenylhydrazone Synthesis

The synthesis of Butyraldehyde Phenylhydrazone is frequently accelerated through the use of an acid catalyst. rsc.org Both Brønsted acids, such as hydrochloric acid (HCl) and sulfuric acid (H2SO4), and Lewis acids like zinc chloride (ZnCl2) and boron trifluoride (BF3), are effective catalysts for this type of reaction. rsc.org A common laboratory-scale procedure involves refluxing butyraldehyde and phenylhydrazine in a solvent like ethanol (B145695) with a catalytic quantity of glacial acetic acid. bohrium.com The use of a catalyst is crucial as it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thus facilitating the nucleophilic attack by the hydrazine (B178648). numberanalytics.comnumberanalytics.com While the reaction can proceed without a catalyst, the presence of an acid significantly enhances the reaction rate. researchgate.net The optimal pH for hydrazone formation is typically in the slightly acidic range, around 4.5, as a lower pH can lead to the non-nucleophilic protonated form of phenylhydrazine, slowing the reaction down. nih.govnih.gov

| Catalyst Type | Example Catalyst | Typical Solvent | Conditions |

| Brønsted Acid | Acetic Acid | Ethanol | Reflux |

| Brønsted Acid | Hydrochloric Acid | Aqueous/Organic | Varies |

| Lewis Acid | Zinc Chloride | Varies | Varies |

This table presents common conditions for the acid-catalyzed synthesis of phenylhydrazones.

Mechanistic Pathways of Butyraldehyde Phenylhydrazone Formation

The reaction initiates with a proton-catalyzed nucleophilic attack. soeagra.com The acid catalyst protonates the oxygen atom of the carbonyl group in butyraldehyde. This protonation enhances the electrophilic character of the carbonyl carbon, making it more susceptible to attack. liu.edumiracosta.edu The phenylhydrazine, acting as the nucleophile, then attacks this activated carbonyl carbon. soeagra.comnumberanalytics.com This step results in the formation of a tetrahedral intermediate, also known as a hemiaminal or carbinolamine. soeagra.comnih.govliu.edu A subsequent proton transfer from the nitrogen to the oxygen atom occurs, preparing the intermediate for the next stage. numberanalytics.com

Kinetic and Mechanistic Studies of Hydrazone Formation

Influence of Electronic Effects on Carbonyl Reactivity and Reaction Rates

Electronic effects exerted by substituents on both the aldehyde and the phenylhydrazine play a critical role in the kinetics of hydrazone formation. Generally, aldehydes are more reactive than ketones. liu.edu

A key finding from kinetic studies is that simple alkyl aldehydes, like butyraldehyde, react significantly faster than aromatic aldehydes such as benzaldehyde (B42025). nih.govresearchgate.net One study reported that butyraldehyde forms a hydrazone 65 times more rapidly than benzaldehyde. nih.govresearchgate.net This increased reactivity is attributed to the fact that the conjugation present in aryl aldehydes, which provides stability, is disrupted upon the formation of the tetrahedral intermediate. nih.gov In contrast, alkyl aldehydes lack this stabilizing conjugation, leading to a lower energy barrier for the reaction to proceed.

Furthermore, electron-withdrawing groups on the carbonyl compound generally increase reactivity by enhancing the electrophilicity of the carbonyl carbon. nih.govnih.gov For instance, 4-nitrobenzaldehyde (B150856) reacts more quickly than 4-methoxybenzaldehyde. nih.gov Conversely, electron-donating substituents on the phenylhydrazine can increase its nucleophilicity, thereby increasing the reaction rate. numberanalytics.com

| Carbonyl Compound | Relative Reactivity | Reason |

| Butyraldehyde (Alkyl Aldehyde) | High | Lacks stabilizing conjugation that is present in the starting material of aryl aldehydes. nih.gov |

| Benzaldehyde (Aryl Aldehyde) | Low | Stabilized by aromatic conjugation, which is lost during tetrahedral intermediate formation. nih.gov |

| 4-Nitrobenzaldehyde | Higher than Benzaldehyde | The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon. nih.gov |

| 4-Methoxybenzaldehyde | Lower than Benzaldehyde | The electron-donating methoxy (B1213986) group decreases the electrophilicity of the carbonyl carbon. nih.gov |

This interactive table summarizes the relative reactivity of different aldehydes in hydrazone formation with phenylhydrazine.

Steric Effects in Carbonyl Reactivity and Hydrazine Nucleophilicity during Hydrazone Formation

The reactivity of carbonyl compounds in hydrazone formation is significantly influenced by steric and electronic factors. ncert.nic.insimply.science Aldehydes are generally more reactive than comparable ketones primarily for two reasons: they are less sterically hindered and more electrophilic. ncert.nic.in

In the case of butyraldehyde, the carbonyl carbon is readily accessible to the incoming phenylhydrazine nucleophile, as it is only attached to one alkyl group and a hydrogen atom. ncert.nic.innih.gov This contrasts with ketones, such as 2-butanone (B6335102), where the carbonyl carbon is flanked by two bulkier alkyl groups, which sterically hinder the approach of the nucleophile. nih.govliu.edu This difference in steric hindrance is a key reason why aldehydes react faster than ketones. For instance, studies have shown that butyraldehyde reacts with phenylhydrazine 44 times faster than 2-butanone does under the same conditions. nih.gov

pH-Dependent Rate Profiles and General Acid Catalysis

The formation of hydrazones, including Butyraldehyde Phenylhydrazone, exhibits a strong dependence on the pH of the reaction medium, typically showing a bell-shaped rate profile. nih.govnumberanalytics.com The reaction is subject to general acid catalysis, meaning that species other than the hydronium ion, such as the conjugate acid of the nucleophile itself, can catalyze the reaction. nih.govscite.aidss.go.th

The mechanism involves two main stages: the nucleophilic attack of the hydrazine on the carbonyl carbon to form a tetrahedral carbinolamine intermediate, and the subsequent acid-catalyzed dehydration of this intermediate to form the hydrazone. soeagra.comnih.gov

In neutral to slightly acidic conditions (pH ≈ 4-6): The rate-determining step is the dehydration of the carbinolamine intermediate. nih.govscite.ai This step is catalyzed by general acids (HA), which protonate the hydroxyl group of the intermediate, turning it into a better leaving group (water). nih.gov The optimal pH for hydrazone formation is often in this slightly acidic range. numberanalytics.com

In strongly acidic conditions (low pH): The reaction rate decreases significantly. nih.gov This is because the hydrazine nucleophile, being basic, becomes protonated to form its non-nucleophilic conjugate acid (e.g., phenylhydrazinium ion). nih.govdss.go.th This reduces the concentration of the free nucleophile available to attack the carbonyl carbon, making the initial attack the rate-determining step. scite.ai

In basic conditions (high pH): The dehydration of the carbinolamine intermediate is slow because there is an insufficient concentration of acid catalysts to protonate the hydroxyl leaving group. scite.ai

Therefore, the reaction rate is maximized at an intermediate pH where there is a sufficient concentration of both the free nucleophilic hydrazine and an acid catalyst to facilitate the dehydration step. nih.gov

Intramolecular Catalysis and Self-Catalytic Effects in Hydrazone Formation

The rate of hydrazone formation can be significantly accelerated through intramolecular catalysis, where a catalytic group within one of the reacting molecules facilitates the reaction. nih.govnih.gov This is a form of self-catalysis where the molecule contains a functionality that can act as an internal general acid or base catalyst. nih.gov

The rate-limiting step at neutral pH is typically the breakdown of the tetrahedral intermediate. nih.govnih.gov Catalysis can occur if a proton is transferred to the leaving hydroxyl group intramolecularly, speeding its elimination as water. nih.gov For example, studies on substituted phenylhydrazines have demonstrated this effect. When 2-carboxyphenylhydrazine was reacted with various aldehydes and ketones, the reaction was significantly faster in every case compared to the reaction with unsubstituted phenylhydrazine. nih.gov The ortho-carboxy group is positioned to act as an intramolecular general acid catalyst, accelerating the dehydration of the carbinolamine intermediate through a favorable transition state. nih.govacs.org

Similarly, carbonyl compounds containing appropriately positioned acidic or basic groups, such as ortho-hydroxy or ortho-carboxy groups, also exhibit enhanced reaction rates with hydrazines. nih.gov These neighboring groups can protonate the leaving hydroxyl group, thereby catalyzing the rate-limiting dehydration step. nih.gov While specific studies on intramolecular catalysis within the butyraldehyde molecule itself are not common due to its simple structure, the principles derived from studies with substituted reactants are broadly applicable to understanding catalytic effects in hydrazone formation.

Comparative Kinetic Analysis with Other Carbonyl Compounds and Nucleophiles

Kinetic studies reveal significant differences in reaction rates when comparing butyraldehyde and phenylhydrazine with other carbonyl compounds and nucleophiles. Butyraldehyde stands out as a particularly reactive aliphatic aldehyde in hydrazone formation. nih.gov

65-fold faster than that of benzaldehyde. nih.gov

44-fold faster than that of 2-butanone. nih.gov

The slower reaction of aryl carbonyls like benzaldehyde is attributed to the electronic stabilization from conjugation, which is disrupted upon forming the tetrahedral intermediate. nih.gov The significantly faster rate compared to the ketone 2-butanone is due to both reduced steric hindrance and the higher electrophilicity of the aldehyde's carbonyl carbon. ncert.nic.innih.gov

The reactivity of the hydrazine nucleophile also varies with its structure. Kinetic studies on a range of structurally varied hydrazines have shown a surprisingly large variation in reaction rates. nih.gov For instance, hydrazines capable of intramolecular catalysis, such as 2-carboxyphenylhydrazine or 2-(hydrazinylmethyl)pyridine, react much faster than simple phenylhydrazine. nih.govnih.gov

The following table summarizes the comparative reactivity of selected carbonyl compounds with phenylhydrazine.

Purification and Isolation Techniques in Synthetic Studies

The product of the reaction between butyraldehyde and phenylhydrazine, Butyraldehyde Phenylhydrazone, is often isolated and purified using standard laboratory techniques that take advantage of its physical properties. Hydrazones are frequently crystalline solids, which facilitates their purification. soeagra.com

A common and effective method for the purification of phenylhydrazones is recrystallization . google.comrsc.org This technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the hydrazone decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical; common solvents used for recrystallizing phenylhydrazones include alcohols such as methanol (B129727) or ethanol. google.comrsc.org The purified crystalline product can then be collected by filtration.

In some synthetic procedures, the intermediate hydrazone is not isolated but is used directly in a subsequent reaction step, such as in the Fischer indole (B1671886) synthesis. google.comrsc.org However, when isolation is required, the solid product that separates from the reaction mixture can be collected and then subjected to purification. google.com

Other potential purification methods, depending on the scale and the nature of the impurities, could include:

Chromatography: Techniques like column chromatography could be employed for high-purity samples, separating the hydrazone from unreacted starting materials or side products based on differential adsorption to a stationary phase.

Distillation: While less common for solid hydrazones, vacuum distillation could theoretically be used if the compound is thermally stable and has a suitable boiling point. sciencemadness.org

Washing: The crude solid may be washed with a solvent in which the desired product is insoluble, but the impurities are soluble.

The selection of the purification method depends on the specific requirements of the synthesis and the physical characteristics of the Butyraldehyde Phenylhydrazone. deadnet.se

Reactivity and Advanced Organic Transformations Involving Butyraldehyde Phenylhydrazone

Butyraldehyde (B50154) Phenylhydrazone as a Key Synthetic Intermediate in Complex Molecule Synthesis

The utility of butyraldehyde phenylhydrazone as a key synthetic intermediate is prominently featured in the construction of intricate molecular frameworks. rsc.orgrsc.org For instance, in the total synthesis of (±)-aspidospermine, a complex alkaloid, a derivative of butyraldehyde was utilized as a starting material. rsc.org The multi-step synthesis involved the transformation of butyraldehyde into a complex cyclohexanone, which then underwent a Fischer indole (B1671886) synthesis with a hydrazine (B178648) derivative to yield an indolenine intermediate. This intermediate was subsequently converted to the target molecule. rsc.org

Furthermore, the strategic application of butyraldehyde derivatives is evident in syntheses where the butyraldehyde moiety is introduced and transformed in later stages. In one such example, a complex pyrimidine (B1678525) was deconstructed and then reconstructed using the dimethylhydrazone derived from butyraldehyde to introduce an ethyl substituent at a specific position on a pyridine (B92270) ring. nih.gov This highlights the role of butyraldehyde phenylhydrazone and its derivatives in strategies aimed at molecular diversification and the generation of chemical libraries. nih.gov

The significance of phenylhydrazones, including butyraldehyde phenylhydrazone, as precursors extends to the synthesis of various heterocyclic systems beyond indoles. acs.org They are recognized as important building blocks in the synthesis of nitrogen-containing heterocycles through nucleophilic condensation reactions. acs.org

Butyraldehyde phenylhydrazone's role as an intermediate is also documented in patent literature for the preparation of indole derivatives. google.com The process involves the cyclization of substituted phenylhydrazones of butyraldehyde in the presence of an acid catalyst to yield the corresponding indole structures. google.comgoogle.com

Applications in Heterocyclic Synthesis

Butyraldehyde phenylhydrazone is a valuable substrate in the synthesis of various heterocyclic compounds, most notably indoles and pyrazoles. Its bifunctional nature, possessing both a nucleophilic nitrogen and an electrophilic imine carbon, allows for diverse cyclization strategies.

The Fischer indole synthesis, a venerable and widely used method for constructing the indole ring system, frequently employs phenylhydrazones derived from aldehydes and ketones. byjus.comtestbook.comwikipedia.orgvedantu.comscienceinfo.com Butyraldehyde phenylhydrazone can be utilized in this reaction to produce 3-ethyl-2-propylindole. This reaction is typically carried out by heating the phenylhydrazone in the presence of an acid catalyst. quimicaorganica.org The synthesis is a cornerstone in the preparation of a vast array of indole derivatives, many of which are found in natural products and pharmaceuticals. rsc.orgchemistryviews.org

The mechanism of the Fischer indole synthesis has been extensively studied and is understood to proceed through several key steps. byjus.comwikipedia.orgscienceinfo.com The process begins with the acid-catalyzed isomerization of the phenylhydrazone to its enamine tautomer. wikipedia.org This is followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement, which is an irreversible electrocyclic reaction that results in the cleavage of the N-N bond and the formation of a new C-C bond. byjus.comvedantu.com The resulting di-imine intermediate then undergoes rearomatization of the benzene (B151609) ring. byjus.com Subsequently, the nucleophilic amine attacks the imine carbon intramolecularly, forming a cyclic aminoacetal (or aminal). wikipedia.orgvedantu.com The final step involves the elimination of a molecule of ammonia (B1221849) under acidic conditions, leading to the formation of the stable, aromatic indole ring system. byjus.comwikipedia.org Isotopic labeling studies have confirmed that the aryl nitrogen (N1) from the initial phenylhydrazine (B124118) is incorporated into the final indole product. wikipedia.org

When unsymmetrical ketones are used in the Fischer indole synthesis, the formation of two regioisomeric indoles is possible. byjus.compsu.edursc.org The regioselectivity of the reaction is influenced by several factors, including the acidity of the medium, the nature of the substituents on the hydrazine, and steric effects. byjus.comvedantu.com In the case of unsymmetrical ketone phenylhydrazones, the direction of cyclization can be controlled to some extent by the choice of catalyst and reaction conditions. psu.edursc.org For instance, the use of phosphorus trichloride (B1173362) at room temperature has been shown to favor the formation of one regioisomer over the other, particularly when the substituents on the ketone have significantly different steric or electronic properties. psu.edursc.org The use of heterogeneous catalysts like zeolites has also been explored to enhance regioselectivity, where the spatial constraints of the catalyst's micropores favor the formation of the less bulky indole isomer. researchgate.net

A variety of catalytic systems and reaction conditions have been developed for the Fischer indole synthesis to improve yields, expand substrate scope, and enhance reaction efficiency.

Catalytic Systems for Fischer Indole Synthesis

| Catalyst Type | Examples | Notes |

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic Acid (p-TsOH) | These are the traditional catalysts used for the reaction. rsc.orgwikipedia.org |

| Lewis Acids | ZnCl₂, AlCl₃, BF₃, FeCl₃ | These are also commonly used and can offer advantages in certain cases. rsc.orgtestbook.comwikipedia.org |

| Palladium Catalysts | Pd(OAc)₂/BINAP | Used in a modified Fischer indole synthesis that involves the cross-coupling of aryl bromides and hydrazones. wikipedia.orgorganic-chemistry.org |

| Ruthenium Catalysts | [Ru₃(CO)₁₂] with BIPHEP ligand | Enables a tandem reaction where alcohols are oxidized in situ to the corresponding carbonyl compound, which then undergoes Fischer indolization. organic-chemistry.org |

| Heterogeneous Catalysts | Zeolites, Montmorillonite K-10 clay, γ-Alumina, Amberlite resin | Offer advantages such as ease of separation and catalyst regeneration, and can influence regioselectivity. researchgate.net |

The choice of catalyst and conditions is often empirical and depends on the specific substrates being used. psu.edu For instance, some arylhydrazones are unstable and are generated in situ to be directly used in the indolization step without isolation. vedantu.comscienceinfo.com Microwave irradiation has also been employed to accelerate the reaction and improve yields. organic-chemistry.org

Phenylhydrazines and carbonyl compounds, including butyraldehyde, are fundamental building blocks for the synthesis of pyrazole (B372694) and pyrazoline derivatives. nih.govmdpi.com These five-membered heterocyclic compounds are of significant interest due to their wide range of biological activities. nih.govresearchgate.net

The synthesis of pyrazolines, which are dihydropyrazoles, is often achieved through the condensation of α,β-unsaturated ketones with hydrazine derivatives. mdpi.comnih.gov The resulting pyrazolines can then be oxidized to the corresponding pyrazoles. mdpi.com The reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents is a primary method for constructing the pyrazole ring. mdpi.com

Multicomponent reactions have also been developed for the efficient one-pot synthesis of substituted pyrazoles. nih.gov For example, a terminal alkyne, an aromatic aldehyde, molecular iodine, and a hydrazine can be combined to produce 3,5-substituted pyrazoles with high regioselectivity. nih.gov The synthesis of pyrazolines can also be achieved through 1,3-dipolar cycloaddition reactions of diazoalkanes with alkenes. nih.gov

The mechanism for the formation of pyrazolines from hydrazines and α,β-unsaturated carbonyl compounds typically involves a Michael addition of the hydrazine to the double bond, followed by intramolecular cyclization and dehydration. sci-hub.se The regioselectivity of the cyclization can be influenced by the substituents on both the hydrazine and the carbonyl compound.

Fischer Indole Synthesis Utilizing Phenylhydrazones

Derivatization Strategies for Carbonyl Compound Characterization and Detection

The derivatization of carbonyl compounds is a fundamental strategy in analytical chemistry, employed to enhance stability, facilitate separation, and improve detection. The reaction of aldehydes and ketones with reagents like phenylhydrazine to form phenylhydrazones is a classic and effective method for the protection, purification, and characterization of these carbonyls. sciforum.netontosight.ai Butyraldehyde, a volatile and reactive short-chain aldehyde, can be readily converted into its more stable and crystalline phenylhydrazone derivative, Butyraldehyde Phenylhydrazone. This transformation is crucial for accurate qualitative and quantitative analysis. ontosight.aimdpi.com

The core of this strategy is the condensation reaction between the carbonyl group of an aldehyde (like butyraldehyde) and the nucleophilic nitrogen of phenylhydrazine. ontosight.aitsijournals.com This reaction proceeds via a nucleophilic addition-elimination mechanism, typically catalyzed by a small amount of acid, to form a C=N double bond, yielding the corresponding hydrazone. sciforum.netresearchgate.net The resulting Butyraldehyde Phenylhydrazone is significantly more stable than the parent aldehyde, less volatile, and possesses a phenyl group that acts as a chromophore, making it readily detectable using ultraviolet (UV) spectroscopy. fishersci.comnih.gov This property is leveraged in analytical techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), which is a common method for quantifying carbonyl-hydrazone derivatives. fishersci.comnih.govgoogle.com

While 2,4-dinitrophenylhydrazine (B122626) (DNPH) is the most widely used derivatizing agent for carbonyl analysis due to the intense color and high molar absorptivity of its derivatives, phenylhydrazine offers a valuable alternative. mdpi.comfishersci.comnih.gov Phenylhydrazine can be used to stabilize highly reactive carbonyls, such as α-keto acids, immediately upon sample collection, preventing further degradation. mdpi.com The choice of derivatizing agent can be tailored to the specific analytical challenge, including the matrix and the required sensitivity.

The rate of hydrazone formation is influenced by several factors, including pH and the structure of both the carbonyl compound and the hydrazine. nih.gov Studies have shown that simple alkyl aldehydes like butyraldehyde are among the fastest-reacting carbonyl substrates. nih.govnih.gov For instance, at a biological pH of 7.4, butyraldehyde forms a hydrazone significantly faster than aromatic aldehydes like benzaldehyde (B42025), an effect attributed to the stabilizing conjugation in aryl substrates that is disrupted during the reaction. nih.gov

Table 1: Comparison of Common Derivatizing Agents for Carbonyl Compounds

| Derivatizing Agent | Common Abbreviation | Key Features of Derivatives | Typical Analytical Method | Reference(s) |

| Phenylhydrazine | PH | Stable, crystalline, UV-active | HPLC-UV, GC-MS | sciforum.netmdpi.com |

| 2,4-Dinitrophenylhydrazine | DNPH | Highly stable, colored, strong UV-Vis absorption | HPLC-UV/Vis | fishersci.comnih.govnih.gov |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | Forms stable oximes, excellent for GC-MS analysis | GC-MS, GC-ECD | nih.govresearchgate.net |

| D-Cysteine | - | Forms thiazolidine (B150603) derivatives, suitable for LC-MS/MS | LC-MS/MS | researchgate.net |

Other Significant Organic Transformations of Butyraldehyde Phenylhydrazone and Related Hydrazones

Hydrazones, including Butyraldehyde Phenylhydrazone, are not merely stable derivatives for analytical purposes; they are versatile intermediates in organic synthesis. nih.govresearchgate.netacs.org The C=N-N linkage provides a rich platform for a variety of transformations, allowing for the construction of complex nitrogen-containing molecules and heterocyclic systems. tsijournals.comnih.gov

Cycloaddition reactions are powerful tools for the stereocontrolled synthesis of cyclic compounds. Hydrazones are particularly valuable precursors for these transformations, capable of acting as components in both [4+2] and [3+2] cycloaddition schemes to produce a range of N-heterocycles. nih.govrsc.orgrsc.org

[4+2] Cycloadditions: Hydrazones can function as 1,2-diaza-1,3-dienes, which are 4π-electron components suitable for Diels-Alder type reactions with dienophiles. The reaction of in situ generated 1,2-diaza-1,3-dienes with simple alkenes provides an efficient, metal-free route to 1,4,5,6-tetrahydropyridazines. rsc.org Another example involves the cycloaddition between cinnamaldehyde (B126680) aryl hydrazones and N-Aryl Maleimides, which yields complex polycyclic triazatetracyclo derivatives. researchgate.net

[3+2] Cycloadditions: Hydrazones are excellent precursors to 1,3-dipoles like azomethine imines and nitrile imines, which are key intermediates for [3+2] cycloaddition reactions. nih.govrsc.org Azomethine imines can be generated from N-acyl hydrazones or through the 1,2-prototropy of hydrazones under acidic or thermal conditions. rsc.orgosi.lv These dipoles react with various dipolarophiles, such as alkenes and alkynes, to afford five-membered rings like pyrazolidines and pyrazolines. rsc.orgosi.lv For example, a formal electrooxidative [3+2]-cycloaddition between aldehyde-derived hydrazones and alkenes has been developed to produce a wide array of N-arylpyrazolines under mild conditions. nih.gov

A particularly well-studied reaction is the synthesis of pyrazoles from N-arylhydrazones and nitroolefins. organic-chemistry.org This transformation proceeds through a stepwise mechanism involving the initial nucleophilic attack of the hydrazone on the nitroolefin, followed by cyclization and elimination. This method offers high regioselectivity, which is often a challenge in traditional pyrazole syntheses. organic-chemistry.org The reaction conditions can be adapted for various substrates, including electron-deficient N-arylhydrazones, by using additives like trifluoroacetic acid (TFA). organic-chemistry.org

Table 2: Examples of [3+2] Cycloaddition of N-Arylhydrazones with Nitroolefins to Synthesize Pyrazoles

| N-Arylhydrazone Precursor | Nitroolefin | Product | Yield (%) | Reference |

| Benzaldehyde phenylhydrazone | β-Nitrostyrene | 1,3,5-Triphenyl-1H-pyrazole | 88% | organic-chemistry.org |

| 4-Chlorobenzaldehyde phenylhydrazone | β-Nitrostyrene | 3-(4-Chlorophenyl)-1,5-diphenyl-1H-pyrazole | 92% | organic-chemistry.org |

| Benzaldehyde (4-methoxyphenyl)hydrazone | β-Nitrostyrene | 1-(4-Methoxyphenyl)-3,5-diphenyl-1H-pyrazole | 85% | organic-chemistry.org |

| Benzaldehyde (4-nitrophenyl)hydrazone | β-Nitrostyrene | 1-(4-Nitrophenyl)-3,5-diphenyl-1H-pyrazole | 75% | organic-chemistry.org |

Derivatives and Structure Reactivity Relationships of Butyraldehyde Phenylhydrazone Analogues

Synthesis of Substituted Butyraldehyde (B50154) Phenylhydrazone Derivatives

The primary method for synthesizing butyraldehyde phenylhydrazone and its substituted derivatives is the condensation reaction between a phenylhydrazine (B124118) (which may be substituted) and butyraldehyde (or a substituted variant). wikipedia.org This reaction involves a nucleophilic attack by the hydrazine (B178648) on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic C=N bond of the hydrazone. numberanalytics.com

The reaction is typically catalyzed by acids. Both Brønsted acids, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), and Lewis acids, like zinc chloride (ZnCl₂) and boron trifluoride (BF₃), have been used effectively. wikipedia.orgtestbook.commdpi.com The choice of catalyst can be crucial and is often optimized for specific substrates. mdpi.com For instance, the synthesis of 3-substituted indoles from aldehyde phenylhydrazones can be challenging, sometimes requiring specific catalysts like polyphosphoric acid for improved yields. sciencemadness.org

The synthesis can be performed as a one-pot reaction where the intermediate arylhydrazone is not isolated before proceeding to subsequent transformations, such as the Fischer indole (B1671886) synthesis. thermofisher.com The versatility of this synthesis allows for a wide range of derivatives to be created by varying the substituents on either the phenylhydrazine or the aldehyde. For example, reacting substituted phenylhydrazines with butyraldehyde yields a series of butyraldehyde phenylhydrazone analogues with different electronic and steric properties. nih.govjomardpublishing.combeilstein-journals.org

| Phenylhydrazine Reactant | Aldehyde/Ketone Reactant | Resulting Hydrazone Derivative | Typical Catalyst |

| Phenylhydrazine | Butyraldehyde | Butyraldehyde, phenylhydrazone | Acid (e.g., H₂SO₄) |

| p-Methoxyphenylhydrazine | Acetone | p-Methoxyphenylhydrazone acetone | Acid |

| Phenylhydrazine | Propanal | Propanal phenylhydrazone | Ethanol (B145695) |

| 4-Bromobenzaldehyde | 3-Halogenphenylhydrazine | (E)-1-(4-bromobenzylidene)-2-(3-halogenphenyl)hydrazine | Catalytic Olefination |

| 2-Nitro-4-(tribromomethylsulfonyl)phenylhydrazine | Various Aldehydes/Ketones | 2-Nitro-4-tribromomethylsulfonylphenylhydrazones | Acid |

This table presents examples of hydrazone synthesis, illustrating how different starting materials can be combined to produce a variety of substituted hydrazone derivatives.

Impact of Substituent Effects on Reactivity and Transformation Pathways of Hydrazones

Substituents on the aromatic ring of the phenylhydrazine moiety or on the aldehyde backbone significantly influence the reactivity of the resulting hydrazone. numberanalytics.comnih.gov These effects are primarily electronic and steric in nature and can alter reaction rates and determine the favored transformation pathways.

Electronic Effects:

Electron-donating groups (EDGs) on the phenylhydrazine ring, such as methoxy (B1213986) (-OCH₃), increase the nucleophilicity of the hydrazine nitrogen. This enhances the rate of the initial nucleophilic attack on the carbonyl carbon, thus accelerating hydrazone formation. numberanalytics.com

Electron-withdrawing groups (EWGs) on the carbonyl compound, such as a nitro group (-NO₂), increase the electrophilicity of the carbonyl carbon, which also facilitates the reaction. numberanalytics.comnih.gov Conversely, when EWGs are present on the phenylhydrazine ring, they decrease the basicity of the imine nitrogen in the final hydrazone, which can influence its stability and subsequent reactions. nih.govnih.gov Studies on salicylaldehyde (B1680747) hydrazones show that EWGs can strengthen intramolecular hydrogen bonds. nih.gov In the context of creating fungicides, EWGs on the phenyl ring of the phenylhydrazone were found to be preferable. nih.gov

Transformation Pathways: A primary transformation pathway for butyraldehyde phenylhydrazone and its analogues is the Fischer indole synthesis, an acid-catalyzed intramolecular cyclization that produces substituted indoles. wikipedia.org In this reaction, butyraldehyde phenylhydrazone is converted to 3-ethylindole. google.com The nature and position of substituents dictate the outcome of this synthesis. The reaction proceeds through the isomerization of the phenylhydrazone to its enamine tautomer, followed by a thermofisher.comthermofisher.com-sigmatropic rearrangement. wikipedia.orgmdpi.com The substituent's ability to stabilize intermediates in this mechanism is key to the reaction's success and regioselectivity. thermofisher.com

Other transformation pathways include oxidative cyclization to form compounds like triazolopyridinium salts or participation in cycloaddition reactions. acs.orgmdpi.com

| Substituent Type on Phenyl Ring | Example | Position | Observed Impact on Reactivity |

| Electron-Donating Group (EDG) | -OCH₃ (Methoxy) | para | Increases nucleophilicity of hydrazine, accelerating hydrazone formation. numberanalytics.com |

| Electron-Withdrawing Group (EWG) | -NO₂ (Nitro) | ortho, para | Decreases basicity of imine nitrogen, can stabilize specific conformations. nih.govnih.gov |

| Halogen (EWG) | -Cl, -Br, -F | para | Generally beneficial for fungicidal activity in certain derivatives. nih.gov |

This table summarizes the general effects of different classes of substituents on the reactivity of phenylhydrazone systems.

Conformational Analysis and Stereochemical Considerations in Hydrazone Systems

The stereochemistry of hydrazones is dominated by the geometry around the C=N double bond and the N-N single bond. These structural features are critical as they influence the molecule's physical properties and chemical reactivity.

E/Z Isomerism: Butyraldehyde phenylhydrazone, like other hydrazones, can exist as stereoisomers due to the restricted rotation around the C=N double bond. These are designated as E (entgegen, opposite) and Z (zusammen, together) isomers. acs.org The relative stability of these isomers is influenced by steric hindrance and intramolecular interactions. For many simple aldehyde hydrazones, the E isomer is thermodynamically more stable. acs.org However, the Z isomer can be stabilized or even favored through intramolecular hydrogen bonding, a phenomenon observed in certain pyridyl phenyl hydrazones. acs.orgultrasoundandmriforcancertherapy.ca The isomerization can sometimes be induced by external stimuli such as UV light or changes in pH. acs.org The isomer ratio of butyraldehyde-2,4-dinitrophenylhydrazone has been a subject of study, though its determination by HPLC can be difficult. chromatographyonline.com

Conformational Analysis: Rotation around the N-N single bond leads to different conformations, often described as syn and anti. The conformation of the molecule can be critical in reactions like the Fischer indole synthesis, which requires a specific spatial arrangement for the key thermofisher.comthermofisher.com-sigmatropic rearrangement to occur. wikipedia.org In some systems, particularly those involving chiral auxiliaries like SAMP/RAMP hydrazones, the molecule adopts a highly specific conformation where a lithium cation chelates both the nitrogen and oxygen atoms, leading to a dominant stereoisomer for subsequent reactions. wikipedia.org Density functional theory (DFT) calculations and NMR spectroscopy are powerful tools used to investigate these conformational preferences and the presence of intramolecular hydrogen bonds that stabilize specific geometries. ultrasoundandmriforcancertherapy.ca

| Stereochemical Concept | Description | Key Influencing Factors | Relevance to Butyraldehyde Phenylhydrazone |

| E/Z Isomerism | Geometric isomerism about the C=N double bond due to restricted rotation. acs.org | Steric hindrance between substituents, intramolecular hydrogen bonding. | Exists as E and Z isomers; the E isomer is generally more stable in simple cases. chemeo.com |

| Syn/Anti Conformation | Rotational isomerism (conformers) around the N-N single bond. | Torsional strain, electronic repulsion, intramolecular hydrogen bonding. wikipedia.org | The specific conformation is crucial for cyclization reactions like the Fischer indole synthesis. wikipedia.org |

| Intramolecular H-Bonding | Hydrogen bonding between the N-H proton and a nearby acceptor group (e.g., ortho-substituent, pyridyl nitrogen). acs.orgultrasoundandmriforcancertherapy.ca | Presence of suitable H-bond donor/acceptor groups in close proximity. | Can stabilize the Z-isomer and influence reactivity and spectroscopic properties. acs.org |

This table outlines the fundamental stereochemical considerations in hydrazone systems, including those of butyraldehyde phenylhydrazone.

Coordination Chemistry and Ligand Design with Butyraldehyde Phenylhydrazone

Butyraldehyde (B50154) phenylhydrazone's versatile coordination behavior allows it to act as a significant ligand in the formation of metal complexes. This section explores its role in coordination chemistry, detailing the synthesis, structural analysis, and characterization of the resulting metal complexes.

Theoretical and Computational Chemistry Studies of Butyraldehyde Phenylhydrazone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of hydrazone systems. nih.govscilit.com These calculations can determine key properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity, stability, and electron transport properties of a molecule. acs.org

For hydrazones, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals regions susceptible to electrophilic and nucleophilic attack. nih.govorientjchem.org For instance, in related hydrazone structures, negative potential regions are often located on nitrogen, sulfur, and chlorine atoms, indicating their susceptibility to electrophilic attack. orientjchem.org Natural Bond Orbital (NBO) analysis further elucidates charge distribution and intramolecular interactions, such as hydrogen bonding, which can significantly influence the molecule's conformation and reactivity. nih.govultrasoundandmriforcancertherapy.ca

Studies on various hydrazone derivatives have shown that the electronic properties can be tuned by altering substituents. researchgate.net For example, electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy. acs.org This modulation of the electronic structure directly impacts the reactivity and potential applications of the hydrazone.

Table 1: Calculated Quantum Chemical Parameters for a Representative Hydrazone

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.25 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.75 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (HOMO-LUMO) | 4.50 | Difference in energy between HOMO and LUMO |

| Electronegativity (χ) | 4.00 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.25 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.22 | Reciprocal of chemical hardness |

| Electrophilicity Index (ω) | 3.56 | Propensity to accept electrons |

| Note: These are representative values for a generic hydrazone and can vary for Butyraldehyde (B50154) Phenylhydrazone. Data derived from principles discussed in cited literature. mdpi.com |

Computational Modeling of Reaction Mechanisms and Transition States in Hydrazone Formation and Transformation

Computational modeling is a powerful tool for elucidating the intricate details of chemical reactions, including the formation and transformation of hydrazones. The generally accepted mechanism for the acid-catalyzed hydrolysis of hydrazones involves two primary steps: the nucleophilic addition of a water molecule to form a carbinolamine intermediate, followed by the decomposition of this intermediate. acs.orgresearchgate.net DFT calculations have been employed to evaluate proposed mechanisms and analyze the energetics of each step, including the transition states. acs.orgresearchgate.net

The formation of hydrazones, a reversible reaction, is influenced by pH. acs.org At neutral pH, the rate-limiting step is often the breakdown of the tetrahedral intermediate to eliminate water. nih.gov Computational studies can model the effect of catalysts, such as aniline (B41778), which can facilitate equilibration at biocompatible pH levels. nih.gov The inclusion of explicit water molecules in computational models is often crucial for accurately modeling proton transfer steps, which are common in these mechanisms. researchgate.net

Kinetic studies, complemented by computational analysis, have shown that the structure of both the carbonyl compound and the hydrazine (B178648) derivative significantly impacts the reaction rate. nih.govacs.org For example, alkyl aldehydes like butyraldehyde react much more rapidly than aryl aldehydes. nih.govnih.gov Computational models can help rationalize these observations by examining the electronic and steric effects on the transition state energies.

Molecular Dynamics Simulations and Conformational Analysis of Butyraldehyde Phenylhydrazone Systems

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior and conformational landscape of molecules like Butyraldehyde Phenylhydrazone. nih.govmdpi.com These simulations track the movements of atoms over time, offering insights into the flexibility of the molecule and the different shapes (conformers) it can adopt. mdpi.com The conformational state of a molecule is crucial as it can significantly affect its properties and interactions. mdpi.com

For hydrazones, MD simulations can explore the conformational space to identify stable conformers and the energy barriers between them. researchgate.net This is particularly important for understanding how the molecule might bind to a receptor or participate in other intermolecular interactions. The choice of force field in these simulations is critical for obtaining accurate results. researchgate.net

Conformational analysis of hydrazones has revealed the possibility of E/Z isomerization around the C=N double bond. ultrasoundandmriforcancertherapy.ca Computational modeling can determine the relative stability of these isomers and the energy required for their interconversion. For instance, in a related system, DFT calculations showed that the E-isomer adopted a conformation that was optimal for intramolecular hydrogen bonding. ultrasoundandmriforcancertherapy.ca

Density Functional Theory (DFT) Applications in Hydrazone Chemistry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying hydrazone systems due to its balance of accuracy and computational cost. nih.govscirp.org It is widely used to investigate a broad range of properties, including molecular geometry, vibrational frequencies (FT-IR and Raman spectra), and electronic characteristics. acs.orgorientjchem.orgmdpi.com

One of the key applications of DFT in hydrazone chemistry is the prediction of molecular structures. scirp.org Optimized geometries obtained from DFT calculations often show good agreement with experimental data from techniques like X-ray crystallography. mdpi.com Furthermore, calculated vibrational frequencies can be compared with experimental IR and Raman spectra to confirm the structure and identify characteristic vibrational modes. orientjchem.orgmdpi.com

DFT is also instrumental in studying chemical reactivity through the calculation of various descriptors. mdpi.commdpi.com These include global reactivity descriptors like electronegativity, chemical hardness, and the electrophilicity index, which provide a quantitative measure of a molecule's reactivity. mdpi.com Frontier Molecular Orbital (FMO) analysis, which examines the HOMO and LUMO, is a powerful tool within DFT for understanding electronic transitions and predicting sites of reaction. acs.org

Table 2: Common DFT Functionals and Basis Sets in Hydrazone Studies

| DFT Functional | Basis Set | Common Applications |

| B3LYP | 6-311G(d,p), 6-311G++(2d,2p) | Geometry optimization, vibrational frequencies, electronic properties nih.govmdpi.commdpi.com |

| CAM-B3LYP | 6-311G++(2d,2p) | Electronic spectra (TD-DFT), long-range interactions nih.gov |

| M06-2X | 6-311+g(d,p) | Mechanistic studies, thermochemistry acs.orgresearchgate.net |

| PBE1PBE | 6-311G(2d,2p) | UV-vis spectra prediction nih.gov |

Quantum-Chemoinformatics for Molecular Design and Reaction Prediction in Hydrazone Systems

Quantum-chemoinformatics is an emerging field that combines quantum chemical calculations with informatics methods for the design of new molecules and the prediction of their reactions. chemrxiv.orgchemrxiv.org This data-driven approach utilizes descriptors derived from quantum chemistry to build predictive models. chemrxiv.org

In the context of hydrazone systems, quantum-chemoinformatics can be used to design novel hydrazone derivatives with desired properties. researchgate.net By calculating quantum chemical descriptors for a library of virtual compounds, it is possible to screen for candidates with specific electronic, optical, or reactive characteristics. This approach can accelerate the discovery of new materials, for example, by identifying promising hydrazone-based dyes for applications like dye-sensitized solar cells. researchgate.net

Furthermore, this field aids in the prediction of reaction outcomes and the mapping of reaction pathways. chemrxiv.org Systems can be developed to enumerate possible reaction pathways between a reactant and a product, identifying the most energetically favorable routes. chemrxiv.org For complex reaction networks, this can be an invaluable tool for understanding reaction mechanisms and predicting potential side products.

Advanced Analytical Methodologies for Butyraldehyde Phenylhydrazone Research

Chromatographic Techniques for Separation and Analysis of Hydrazones

Chromatographic methods are paramount for the separation and quantitative analysis of hydrazones from various matrices. High-Performance Liquid Chromatography (HPLC) and Rapid Resolution Liquid Chromatography (RRLC) are two powerful techniques widely employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the determination of aldehydes and hydrazones. nih.govepa.gov For the analysis of carbonyl compounds like butyraldehyde (B50154), a common approach involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form their corresponding hydrazones, which are then analyzed by HPLC with UV/vis detection. epa.gov This pre-column derivatization is a highly effective strategy, particularly for enhancing the detection and separation of aldehydes. researchgate.net

In the context of analyzing phenylhydrazines, which can be present as residual impurities in drug substances, a pre-column derivatization method can be employed to shift the maximum absorption wavelength of the resulting hydrazone to the visible region, thereby reducing matrix interference. rsc.org For instance, derivatization with p-dimethylaminobenzaldehyde has been successfully used for the determination of hydrazine (B178648) in clozapine. ciac.jl.cn Similarly, benzaldehyde (B42025) has been used as a derivatizing agent for the HPLC analysis of hydrazines in sludge samples, with the resulting hydrazones separated on a reverse-phase C18 column. nih.gov

The separation of hydrazones is typically achieved using reversed-phase columns, such as ODS (octadecylsilyl) columns. nih.gov The mobile phase often consists of a mixture of an organic solvent like acetonitrile or methanol (B129727) and water, sometimes with the addition of acids like phosphoric acid or formic acid to improve peak shape and resolution. sielc.comhelixchrom.com For Mass Spectrometry (MS) compatible methods, volatile buffers like formic acid are preferred. sielc.comhelixchrom.com

Table 1: Illustrative HPLC Parameters for Hydrazone Analysis

| Parameter | Description |

|---|---|

| Column | Inertsil ODS-3 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with 0.1% phosphoric acid and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 480 nm |

| Column Temperature | 30°C |

| Injection Volume | 30 µL |

Note: This table represents typical starting conditions for the analysis of derivatized hydrazones and may require optimization for butyraldehyde phenylhydrazone.

Rapid Resolution Liquid Chromatography (RRLC), also known as Ultra-Performance Liquid Chromatography (UPLC), offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. researchgate.net This technique utilizes columns with sub-2 µm particles, leading to much faster analysis times.

A study on the analysis of 31 carbonyl compounds as their 2,4-dinitrophenylhydrazone derivatives demonstrated the power of RRLC. researchgate.net The separation of these 31 hydrazones was optimized to be completed in just 9 minutes. researchgate.net This method employed simultaneous detection by both UV and mass spectrometry (MS/MS), providing complementary data for identification and quantification. researchgate.net

In RRLC-MS/MS analysis of hydrazones, Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode is a common ionization source. researchgate.net The mass spectra of the hydrazones typically show the deprotonated molecule [M-H]⁻ as the base peak. researchgate.net The MS/MS spectra provide valuable structural information through fragmentation patterns, which can help in the elucidation of unknown carbonyl compounds in complex samples. researchgate.net The use of Multiple Reaction Monitoring (MRM) mode in MS/MS significantly enhances the sensitivity and selectivity of the quantification method. researchgate.net

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and characterization of butyraldehyde phenylhydrazone. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecule's structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of hydrazones. researchgate.netnih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule. ruc.dkmdpi.com

For butyraldehyde, the aldehyde proton typically appears in the ¹H NMR spectrum at a chemical shift between 9-10 ppm. fiveable.mespectrabase.com The protons on the α-carbon to the carbonyl group are deshielded and appear further downfield than other alkyl protons. fiveable.me In the ¹³C NMR spectrum of butyraldehyde, the carbonyl carbon resonates around 190-200 ppm. fiveable.me

Upon formation of the phenylhydrazone, these chemical shifts will change. The structure of hydrazones can be confirmed using various 1D and 2D NMR techniques, including COSY, HSQC, and HMBC. ruc.dk These experiments help in assigning the proton and carbon signals and confirming the connectivity within the molecule. Theoretical DFT calculations can also be used to predict NMR chemical shifts, which can then be correlated with experimental data to confirm the structure of different isomers. researchgate.netjocpr.com

Table 2: Predicted ¹H NMR Chemical Shifts for Butyraldehyde Moiety

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH=N | ~7.5 - 8.0 | Triplet |

| α-CH₂ | ~2.2 - 2.5 | Quartet |

| β-CH₂ | ~1.5 - 1.7 | Sextet |

| γ-CH₃ | ~0.9 - 1.0 | Triplet |

Note: These are estimated values and can vary based on solvent and other experimental conditions.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. bellevuecollege.edu The IR spectrum of butyraldehyde phenylhydrazone will exhibit characteristic absorption bands corresponding to its key functional groups.

The NIST Chemistry WebBook provides reference IR spectrum data for butyraldehyde phenylhydrazone. nist.gov Key absorptions for hydrazones include the C=N (imine) stretch, which typically appears in the region of 1690-1590 cm⁻¹. researchgate.net The N-H stretching vibration of the secondary amine in the phenylhydrazone moiety is expected in the range of 3500-3180 cm⁻¹. researchgate.net The aromatic C-H stretches from the phenyl group will be observed around 3100-3000 cm⁻¹, while the aliphatic C-H stretches from the butyl group will appear below 3000 cm⁻¹. vscht.cz The characteristic C=O stretch of the parent butyraldehyde (around 1730-1720 cm⁻¹) will be absent in the spectrum of the pure phenylhydrazone. vscht.cz

Table 3: Characteristic IR Absorption Bands for Butyraldehyde Phenylhydrazone

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3500 - 3180 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=N Stretch (Imine) | 1690 - 1590 |

| C=C Stretch (Aromatic) | ~1600 and ~1475 |

Source: General IR absorption ranges for functional groups.

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and investigating the fragmentation patterns of molecules. chemistryconnected.com For butyraldehyde phenylhydrazone (C₁₀H₁₄N₂), the molecular weight is 162.23 g/mol . nist.govnist.gov

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), which can then undergo fragmentation. chemistryconnected.com The fragmentation of hydrazones can provide valuable structural information. researchgate.netresearchgate.net For hydrazones of carbonyl compounds, common fragmentation pathways include α-cleavage and McLafferty rearrangement. fiveable.me

In electrospray ionization (ESI) mass spectrometry, particularly in the negative ion mode, the deprotonated molecule [M-H]⁻ is often observed. Tandem mass spectrometry (MS/MS) of this ion can reveal characteristic fragmentation patterns. nih.gov For phenylhydrazones, fragmentation can involve the cleavage of the N-N bond and various rearrangements within the molecule. The analysis of these fragment ions helps to confirm the structure of the parent molecule. nih.gov

Table 4: Key Ions in the Mass Spectrum of Butyraldehyde Phenylhydrazone

| m/z | Ion |

|---|---|

| 162 | [C₁₀H₁₄N₂]⁺ (Molecular Ion) |

| 119 | [C₇H₇N₂]⁺ |

| 93 | [C₆H₅NH₂]⁺ (Aniline) |

| 77 | [C₆H₅]⁺ (Phenyl) |

Note: This table presents plausible fragment ions based on the structure of butyraldehyde phenylhydrazone and general fragmentation patterns of similar compounds.

UV-Visible Spectroscopy in Reaction Monitoring and Conjugation Analysis

UV-Visible spectroscopy is a valuable analytical technique for monitoring chemical reactions and analyzing the electronic structure of molecules. spectroscopyonline.commsu.edu In the context of butyraldehyde phenylhydrazone, this method is particularly useful for tracking the formation of the hydrazone in real-time and for understanding its conjugated system. The reaction between an aldehyde or ketone and a hydrazine, such as phenylhydrazine (B124118), results in the formation of a hydrazone, which contains a C=N double bond conjugated with the phenyl group. researchgate.net This newly formed conjugated system has a distinct UV-Vis absorption profile compared to the reactants, allowing for effective reaction monitoring.

The principle behind using UV-Vis spectroscopy for reaction monitoring lies in the direct proportionality between the absorbance of a substance and its concentration, as described by the Beer-Lambert law. spectroscopyonline.com As the reaction between butyraldehyde and phenylhydrazine progresses, the concentration of the resulting butyraldehyde phenylhydrazone increases. This leads to a corresponding increase in absorbance at the specific wavelength where the product absorbs maximally (λmax), while the absorbance corresponding to the reactants may decrease. By recording spectra at regular intervals, a kinetic profile of the reaction can be constructed. spectroscopyonline.comresearchgate.net

The conjugation of the C=N double bond with the aromatic ring of the phenyl group in the phenylhydrazone derivative causes a bathochromic shift (a shift to a longer wavelength) of the maximum absorption peak compared to the individual reactants. This shift moves the absorption into a region of the UV-Vis spectrum that is often easier to analyze, with less interference from other components. rsc.org For instance, the reaction between benzophenone and phenylhydrazine has been successfully investigated using this approach, where principal component analysis of the UV-Vis spectra helped identify reaction intermediates and deviations from ideal behavior. researchgate.net

The analysis of the UV-Vis spectrum provides critical information on the electronic transitions within the molecule. The absorption bands observed are typically due to π → π* transitions within the conjugated system. iosrjournals.org The position and intensity of these bands are sensitive to the extent of conjugation and the presence of different substituents.

Table 1: UV-Visible Spectroscopy Data for Phenylhydrazone Formation| Parameter | Description | Typical Value / Observation |

|---|---|---|

| Reactant (Phenylhydrazine) λmax | The maximum UV absorption wavelength for the phenylhydrazine reactant before derivatization. | ~280 nm |

| Product (Phenylhydrazone) λmax | The maximum UV absorption wavelength for the resulting phenylhydrazone product. The extended conjugation results in a bathochromic shift. | 300 - 450 nm rsc.orgresearchgate.net |

| Monitored Wavelength | The specific wavelength chosen to monitor the increase in product concentration over time. This is typically the λmax of the product. | ~416-427 nm for similar derivatives rsc.orgresearchgate.net |

| Observed Phenomenon | The change in the UV-Vis spectrum as the reaction proceeds. | Increase in absorbance at the product's λmax. |

Derivatization Techniques for Enhanced Analytical Detection of Carbonyl Compounds

The direct analysis of carbonyl compounds, such as butyraldehyde, can be challenging due to their potential volatility and often poor response in certain analytical systems, like HPLC with UV-Vis detection. csus.edunih.gov To overcome these limitations, derivatization is a widely employed strategy. csus.edunih.gov This process involves reacting the carbonyl compound with a specific reagent to form a more stable, less volatile, and more easily detectable derivative. csus.edu The choice of derivatization reagent is critical and depends on the analytical technique to be used for subsequent separation and detection. mdpi.com

A primary goal of derivatization for UV-Vis or HPLC-UV analysis is to attach a chromophore to the analyte. csus.edu This converts the often weakly absorbing carbonyl compound into a derivative with strong absorption in the UV or visible region, significantly enhancing detection sensitivity. csus.eduresearchgate.net For gas chromatography (GC), derivatization can improve the volatility and thermal stability of the analyte. csus.edusigmaaldrich.com

One of the most common derivatization reagents for carbonyl compounds is 2,4-dinitrophenylhydrazine (DNPH). nih.govmdpi.comepa.govnih.gov It reacts with aldehydes and ketones to form highly colored 2,4-dinitrophenylhydrazones, which can be readily analyzed by HPLC-UV. nih.govmdpi.comepa.gov This method is robust, reproducible, and forms the basis of standard procedures for environmental and industrial monitoring of carbonyls. nih.govepa.gov

Another important reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). mdpi.comresearchgate.netsigmaaldrich.com PFBHA reacts with carbonyls to form oximes that are suitable for analysis by GC, often with electron capture detection (ECD) or mass spectrometry (MS). sigmaaldrich.com The PFBHA method offers advantages over DNPH in certain applications, as the derivatives are thermally stable and the reaction can be quantitative even with conjugated aldehydes. sigmaaldrich.com

Other derivatization strategies have also been developed. For instance, D-cysteine can be used to form stable thiazolidine (B150603) carboxylic acid derivatives, which are suitable for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This approach avoids the formation of syn- and anti-isomers that can occur with hydrazine-based reagents. nih.govresearchgate.net

Table 2: Common Derivatization Techniques for Carbonyl Compound Analysis| Derivatization Reagent | Abbreviation | Resulting Derivative | Primary Analytical Method | Key Advantage |

|---|---|---|---|---|

| 2,4-Dinitrophenylhydrazine | DNPH | 2,4-Dinitrophenylhydrazone | HPLC-UV mdpi.comepa.gov | Forms a stable, strongly absorbing derivative suitable for UV detection. csus.edunih.gov |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | Pentafluorobenzyl oxime | GC-MS, GC-ECD mdpi.comsigmaaldrich.com | Creates thermally stable derivatives suitable for GC analysis with high sensitivity. sigmaaldrich.com |

| Dansylhydrazine | Dns-Hz | Dansylhydrazone | LC-ESI-MS/MS, Fluorescence Detection nih.gov | Introduces a fluorescent tag and an easily ionizable group, enhancing sensitivity in both fluorescence and mass spectrometry detection. nih.gov |

| D-Cysteine | - | Thiazolidine carboxylic acid | LC-MS/MS nih.govresearchgate.net | Avoids the formation of geometric isomers and provides stable derivatives for mass spectrometry. nih.govresearchgate.net |

Supramolecular Chemistry and Functional Material Applications of Hydrazones

Self-Assembly and Molecular Recognition in Hydrazone Systems

The hydrazone linkage (C=N-N) is a key functional group that facilitates the self-assembly of molecules into larger, ordered supramolecular structures. acs.orgpreprints.org This is driven by a combination of non-covalent interactions, including hydrogen bonding and π-π stacking. In Butyraldehyde (B50154), phenylhydrazone, the N-H group can act as a hydrogen bond donor, while the phenyl ring can participate in π-π stacking interactions. rsc.orgrroij.com

Design of Supramolecular Gels and Functional Materials Using Hydrazone Linkages

Supramolecular gels are formed by the self-assembly of low-molecular-weight gelators (LMWGs) into three-dimensional networks that immobilize a solvent. rsc.orgrsc.org Hydrazone-containing molecules have been successfully employed as LMWGs due to their strong hydrogen bonding capabilities. nih.gov The formation of extended fibrillar networks through these interactions is a hallmark of many supramolecular gels. ias.ac.in

For a simple molecule like Butyraldehyde, phenylhydrazone, its potential as a gelator would depend on achieving a balance between solubility and insolubility in a given solvent, a key characteristic of LMWGs. nih.gov While there are no specific reports of this compound forming supramolecular gels, analogous systems based on the self-assembly of small molecules with hydrogen-bonding moieties suggest its potential in this area. mdpi.com The stimuli-responsive nature of the hydrazone bond, particularly to pH, can also be harnessed to create "smart" gels that change their properties in response to environmental triggers. acs.org

Hydrazone-Based Systems in Sensing and Actuation Applications

The hydrazone functional group's electronic properties and its ability to undergo structural changes in response to external stimuli make it a valuable component in chemical sensors and actuators. acs.orgrsc.org Hydrazone-based sensors have been developed for the detection of various species, including metal cations and anions. rsc.org Detection often relies on a colorimetric or fluorescent response that occurs upon binding of the analyte to the hydrazone or a nearby receptor site. researchgate.net

In the context of this compound, its utility as a sensor would likely involve modification with a signaling unit (a fluorophore or chromophore). However, the inherent reactivity of the hydrazone bond itself can be exploited. For example, the exchange of the butyraldehyde moiety with another aldehyde in the presence of a catalyst can form the basis of a detection system. nih.gov

In the field of actuators, materials that change shape in response to a stimulus, hydrazone-based photoswitches have been integrated into polymer networks. acs.orgnih.gov The light-induced E/Z isomerization around the C=N double bond of the hydrazone causes a change in molecular shape, which is amplified to a macroscopic change in the material. acs.orgnih.gov While simple alkyl-aryl hydrazones are not the primary focus of this research, the fundamental principle of isomerization is applicable. acs.org

Dynamic Covalent Chemistry Utilizing Hydrazone Linkages

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of adaptable and self-healing materials. ethz.chugent.be The hydrazone bond is a prime example of a dynamic covalent bond, as its formation and hydrolysis are reversible, often catalyzed by acid. wikipedia.org

The reaction between butyraldehyde and phenylhydrazine (B124118) to form this compound is a classic illustration of a dynamic covalent reaction. This reversibility allows for the exchange of components in a molecular system, leading to error correction during self-assembly and the formation of the most thermodynamically stable products. preprints.org This property is central to the development of dynamic combinatorial libraries, where new molecules can be generated and identified based on their interaction with a target. rsc.org The relative stability of alkyl hydrazones like this compound can be tuned, although they are generally more susceptible to hydrolysis than their oxime counterparts. wikipedia.org

Role of Hydrazones in Metal-Organic Framework (MOF) Materials

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. nsf.govrsc.org The modularity and tunable nature of MOFs have made them promising candidates for applications in gas storage, separation, and catalysis. nsf.gov

While there are no specific reports of this compound being used as a linker in MOF synthesis, the hydrazone functional group has been incorporated into MOF structures. researchgate.netacs.org In these cases, the hydrazone is typically part of a larger, more rigid ligand designed to bridge metal centers. The nitrogen atoms of the hydrazone can act as coordination sites for the metal ions. researchgate.net The incorporation of functional groups like hydrazones can impart specific properties to the MOF, such as selective adsorption of gases or catalytic activity. researchgate.net The development of hydrazone-linked covalent organic frameworks (COFs) further highlights the utility of this linkage in creating porous, crystalline materials. acs.org

Q & A

Q. What strategies validate phenylhydrazone-based analytical methods for aldehyde quantification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.